Biphenyl-4-yl[4-(5-bromo-2-methoxybenzyl)piperazin-1-yl]methanone
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Overview
Description
Biphenyl-4-yl[4-(5-bromo-2-methoxybenzyl)piperazin-1-yl]methanone is a complex organic compound with the molecular formula C25H25BrN2O2 and a molecular weight of 465.38 g/mol . This compound is characterized by the presence of a biphenyl group, a piperazine ring, and a methanone linkage, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of biphenyl-4-yl[4-(5-bromo-2-methoxybenzyl)piperazin-1-yl]methanone typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a Mannich reaction, where a secondary amine (piperazine) reacts with formaldehyde and a ketone.
Attachment of the Methanone Linkage: The final step involves the formation of the methanone linkage by reacting the biphenyl group with the piperazine derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, including temperature control, solvent selection, and purification techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
Biphenyl-4-yl[4-(5-bromo-2-methoxybenzyl)piperazin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy derivatives or other substituted products.
Scientific Research Applications
Biphenyl-4-yl[4-(5-bromo-2-methoxybenzyl)piperazin-1-yl]methanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of biphenyl-4-yl[4-(5-bromo-2-methoxybenzyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets eukaryotic translation initiation factor 2-alpha (eIF2-α), leading to its inactivation through phosphorylation.
Pathways Involved: The activation of protein kinase RNA-activated (PKR) kinase and nuclear factor-κB (NF-κB) pathways plays a crucial role in the compound’s mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-biphenylylcarbonyl)-4-(5-bromo-2-methoxybenzyl)piperazine oxalate
- 4-Biphenylyl [4-(5-bromo-2-methoxybenzyl)-1-piperazinyl]methanone
Uniqueness
Biphenyl-4-yl[4-(5-bromo-2-methoxybenzyl)piperazin-1-yl]methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with eIF2-α and modulate protein synthesis pathways sets it apart from other similar compounds .
Properties
Molecular Formula |
C25H25BrN2O2 |
---|---|
Molecular Weight |
465.4 g/mol |
IUPAC Name |
[4-[(5-bromo-2-methoxyphenyl)methyl]piperazin-1-yl]-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C25H25BrN2O2/c1-30-24-12-11-23(26)17-22(24)18-27-13-15-28(16-14-27)25(29)21-9-7-20(8-10-21)19-5-3-2-4-6-19/h2-12,17H,13-16,18H2,1H3 |
InChI Key |
SQRJNNLFOCKJRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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